Cas no 13022-88-3 (N1,n1-diethylbutane-1,3-diamine)
N1,n1-diethylbutane-1,3-diamine Chemical and Physical Properties
Names and Identifiers
-
- N1,n1-diethylbutane-1,3-diamine
- N3,N3-diethyl-1-methyl-propanediyldiamine
- DTXCID00836189
- (3-aminobutyl)diethylamine
- EN300-57936
- N1,N1-Diethyl-1,3-butanediamine
- 13022-88-3
- 996-096-5
- AKOS000141822
- NAA02288
- DTXSID601303382
- 1-N,1-N-diethylbutane-1,3-diamine
- SCHEMBL3715809
- N~1~,N~1~-diethyl-1,3-butanediamine
- AKOS016050887
- AB01000953-01
-
- Inchi: 1S/C8H20N2/c1-4-10(5-2)7-6-8(3)9/h8H,4-7,9H2,1-3H3
- InChI Key: MYILNZVZVCMGRB-UHFFFAOYSA-N
- SMILES: N(CC)(CC)CCC(C)N
Computed Properties
- Exact Mass: 144.162648646Da
- Monoisotopic Mass: 144.162648646Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 69.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 29.3Ų
N1,n1-diethylbutane-1,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1113549-1g |
(3-Aminobutyl)diethylamine |
13022-88-3 | 95% | 1g |
$827.0 | 2024-04-24 | |
| A2B Chem LLC | AV55320-10g |
(3-aminobutyl)diethylamine |
13022-88-3 | 95% | 10g |
$5208.00 | 2024-04-20 | |
| A2B Chem LLC | AV55320-50mg |
(3-aminobutyl)diethylamine |
13022-88-3 | 95% | 50mg |
$315.00 | 2024-04-20 | |
| A2B Chem LLC | AV55320-100mg |
(3-aminobutyl)diethylamine |
13022-88-3 | 95% | 100mg |
$452.00 | 2024-04-20 | |
| A2B Chem LLC | AV55320-250mg |
(3-aminobutyl)diethylamine |
13022-88-3 | 95% | 250mg |
$632.00 | 2024-04-20 | |
| A2B Chem LLC | AV55320-500mg |
(3-aminobutyl)diethylamine |
13022-88-3 | 95% | 500mg |
$973.00 | 2024-04-20 | |
| A2B Chem LLC | AV55320-1g |
(3-aminobutyl)diethylamine |
13022-88-3 | 95% | 1g |
$1238.00 | 2024-04-20 | |
| A2B Chem LLC | AV55320-2.5g |
(3-aminobutyl)diethylamine |
13022-88-3 | 95% | 2.5g |
$2393.00 | 2024-04-20 | |
| A2B Chem LLC | AV55320-5g |
(3-aminobutyl)diethylamine |
13022-88-3 | 95% | 5g |
$3523.00 | 2024-04-20 | |
| Enamine | EN300-57936-0.05g |
(3-aminobutyl)diethylamine |
13022-88-3 | 95.0% | 0.05g |
$266.0 | 2025-03-15 |
N1,n1-diethylbutane-1,3-diamine Suppliers
N1,n1-diethylbutane-1,3-diamine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on N1,n1-diethylbutane-1,3-diamine
N1,N1-Diethylbutane-1,3-diamine (CAS No. 13022-88-3): A Versatile Chemical Compound for Industrial and Research Applications
N1,N1-Diethylbutane-1,3-diamine (CAS No. 13022-88-3) is a specialized organic compound that has garnered significant attention in both industrial and academic research. This diamine, characterized by its unique molecular structure, is widely utilized in the synthesis of polymers, catalysts, and other high-value chemical intermediates. The compound's CAS No. 13022-88-3 serves as a critical identifier for researchers and manufacturers seeking precise chemical data. With its growing relevance in sustainable chemistry and advanced material science, N1,N1-diethylbutane-1,3-diamine is increasingly being explored for its potential in green chemistry initiatives and innovative applications.
The chemical name N1,N1-diethylbutane-1,3-diamine reflects its structural composition, featuring two ethyl groups attached to a butane backbone with amine functionalities. This configuration imparts unique reactivity, making it a valuable building block in organic synthesis. Recent trends in sustainable chemical production have highlighted the importance of such diamines, as they can be derived from bio-based feedstocks, aligning with global efforts to reduce reliance on fossil fuels. Researchers are particularly interested in its role in catalysis and polymer modification, where its bifunctional nature enables the creation of tailored materials with enhanced properties.
In the context of industrial applications, N1,N1-diethylbutane-1,3-diamine (CAS 13022-88-3) is often employed as a ligand in metal-catalyzed reactions, contributing to the efficiency and selectivity of processes like hydrogenation and cross-coupling. Its ability to stabilize transition metals has made it a subject of study in homogeneous catalysis, a field that continues to evolve with advancements in renewable energy and carbon-neutral technologies. Additionally, the compound's compatibility with epoxy resins and polyurethane systems has expanded its use in coatings, adhesives, and composite materials, addressing the demand for durable and high-performance solutions.
From an environmental perspective, the biodegradability and low toxicity profile of N1,N1-diethylbutane-1,3-diamine position it as a promising candidate for eco-friendly formulations. This aligns with the increasing consumer and regulatory focus on green chemistry and sustainable manufacturing. Companies are actively seeking alternatives to traditional petrochemical-derived amines, and this compound's potential for bio-based synthesis is a key area of exploration. Furthermore, its role in CO2 capture technologies has been investigated, given its ability to form stable carbamates, a feature relevant to carbon mitigation strategies.
The research community has also shown interest in the physicochemical properties of CAS No. 13022-88-3, including its solubility, boiling point, and stability under various conditions. These properties are critical for optimizing its use in pharmaceutical intermediates and agrochemical formulations, where precise control over reactivity is essential. Recent publications have explored its potential in drug delivery systems, leveraging its amine groups for functionalization and targeted release mechanisms. Such applications underscore the compound's versatility and adaptability to emerging scientific challenges.
In summary, N1,N1-diethylbutane-1,3-diamine (CAS 13022-88-3) represents a multifaceted chemical with broad utility across multiple sectors. Its integration into green chemistry, advanced materials, and catalytic processes highlights its relevance in contemporary scientific and industrial landscapes. As the demand for sustainable and high-performance chemicals grows, this compound is poised to play an increasingly pivotal role in shaping the future of chemical innovation.
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